(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate
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Overview
Description
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated benzofuran derivative.
Acrylamide Formation: The acrylamide moiety is formed by reacting the thiophene-substituted benzofuran with acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated benzofuran derivatives
Scientific Research Applications
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways involving thiophene and benzofuran derivatives.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide share the benzofuran core.
Uniqueness
(E)-ethyl 3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxylate is unique due to the combination of the benzofuran core, thiophene ring, and acrylamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-2-22-18(21)17-16(13-7-3-4-8-14(13)23-17)19-15(20)10-9-12-6-5-11-24-12/h3-11H,2H2,1H3,(H,19,20)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKTWNIXKJCUJA-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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